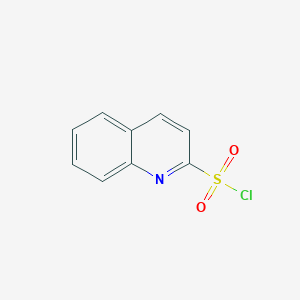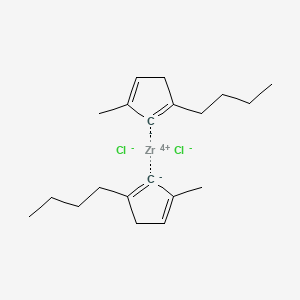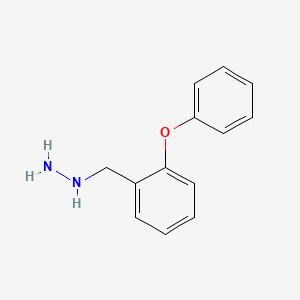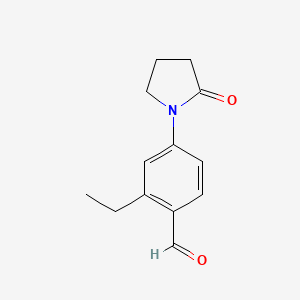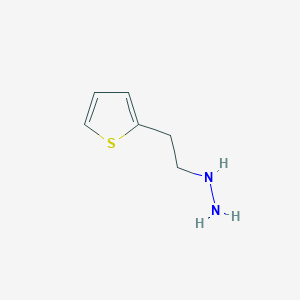
1-(2-(Thiophen-2-YL)ethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Thiophen-2-YL)ethyl)hydrazine is a compound that features a thiophene ring attached to an ethyl hydrazine group. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and significant role in medicinal chemistry . The presence of the thiophene ring in this compound imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(2-(Thiophen-2-YL)ethyl)hydrazine can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Step 1: Thiophene-2-carboxaldehyde is reacted with hydrazine hydrate in ethanol.
Step 2: The mixture is heated under reflux for several hours.
Step 3: The resulting product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-(2-(Thiophen-2-YL)ethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .
Wissenschaftliche Forschungsanwendungen
1-(2-(Thiophen-2-YL)ethyl)hydrazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(2-(Thiophen-2-YL)ethyl)hydrazine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions contribute to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Thiophen-2-YL)ethyl)hydrazine can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.
Thiophene-2-acetic acid: Another thiophene derivative with applications in medicinal chemistry.
Thiophene-2-amine: A compound with similar biological activities, used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of the thiophene ring and hydrazine group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1016728-17-8 |
|---|---|
Molekularformel |
C6H10N2S |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
2-thiophen-2-ylethylhydrazine |
InChI |
InChI=1S/C6H10N2S/c7-8-4-3-6-2-1-5-9-6/h1-2,5,8H,3-4,7H2 |
InChI-Schlüssel |
HSXPNHYBYAGGRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CCNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12441350.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12441353.png)

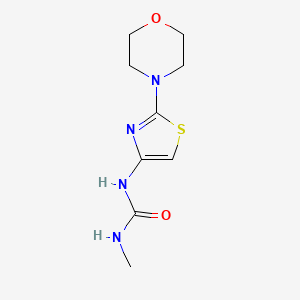
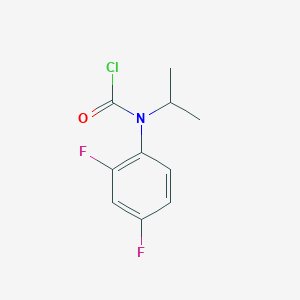
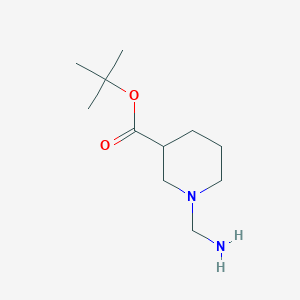

![8-(6-Methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B12441400.png)
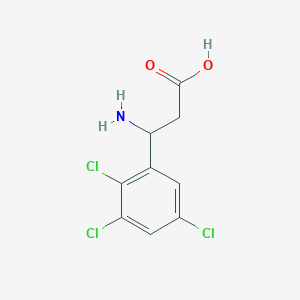
![(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12441407.png)
